molecular formula C18H22ClNO3 B2640952 1'-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 896332-80-2

1'-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2640952
CAS No.: 896332-80-2
M. Wt: 335.83
InChI Key: ONSMDGUUNJVTSX-UHFFFAOYSA-N
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Description

1’-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spiro structure, which integrates a chroman and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps:

    Formation of the Chroman Moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic conditions.

    Spiro Compound Formation: The chroman derivative is then reacted with a piperidinone precursor in the presence of a base to form the spiro linkage.

    Introduction of the 3-Chloro-2,2-dimethylpropanoyl Group: This step involves the acylation of the spiro compound using 3-chloro-2,2-dimethylpropanoyl chloride under basic conditions.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1’-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The chroman moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom in the 3-chloro-2,2-dimethylpropanoyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1’-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1’-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to specific therapeutic effects.

Comparison with Similar Compounds

    Spiro[chroman-2,4’-piperidin]-4-one: Lacks the 3-chloro-2,2-dimethylpropanoyl group.

    3-Chloro-2,2-dimethylpropanoyl derivatives: Compounds with similar acyl groups but different core structures.

Uniqueness: 1’-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its combination of a spiro linkage and a 3-chloro-2,2-dimethylpropanoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1'-(3-chloro-2,2-dimethylpropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3/c1-17(2,12-19)16(22)20-9-7-18(8-10-20)11-14(21)13-5-3-4-6-15(13)23-18/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSMDGUUNJVTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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